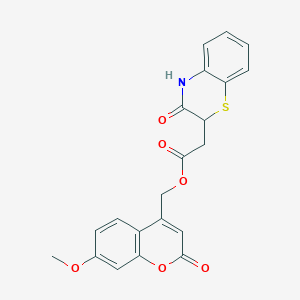

![molecular formula C25H21ClN2O3 B1229972 (R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one CAS No. 104604-66-2](/img/structure/B1229972.png)

(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one

Übersicht

Beschreibung

Ro-19-8022, auch bekannt als 1-((10-Chlor-4-oxo-3-phenyl-4H-benzo[a]chinolizin-1-yl)carbonyl)-2-pyrrolidinmethanol, ist ein nicht-Benzodiazepin-Partielagonist an Benzodiazepinrezeptoren. Diese Verbindung zeichnet sich als potenzielles Anxiolytikum mit einem verbesserten Nebenwirkungsprofil aus. Es gehört zur Strukturklasse der Chinolizinone und zeigt eine potente Anti-Konflikt-Aktivität in Tiermodellen .

2. Herstellungsmethoden

Die Synthese von Ro-19-8022 umfasst mehrere Schritte, beginnend mit der Herstellung der Chinolizinon-Kernstruktur. Die Syntheseroute umfasst typischerweise:

Schritt 1: Bildung des Chinolizinon-Kerns durch Cyclisierungsreaktionen.

Schritt 2: Einführung der Phenylgruppe über Friedel-Crafts-Acylierung.

Schritt 3: Chlorierung zur Einführung des Chlorsubstituenten.

Schritt 4: Kopplung mit Pyrrolidinmethanol zur Bildung des Endprodukts.

Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von Katalysatoren, beinhalten, um die Ausbeute und Reinheit zu erhöhen.

Vorbereitungsmethoden

The synthesis of Ro-19-8022 involves multiple steps, starting with the preparation of the quinolizinone core structure. The synthetic route typically includes:

Step 1: Formation of the quinolizinone core through cyclization reactions.

Step 2: Introduction of the phenyl group via Friedel-Crafts acylation.

Step 3: Chlorination to introduce the chloro substituent.

Step 4: Coupling with pyrrolidine methanol to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Analyse Chemischer Reaktionen

Ro-19-8022 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolizinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe modifizieren, um Alkoholderivate zu bilden.

Substitution: Halogenierungsreaktionen können verschiedene Halogenatome in die Struktur einführen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlorgas. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Chinolizinonderivate mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Ro-19-8022 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biologie: Untersucht auf sein neuropharmakologisches Profil als potenzielles Anxiolytikum.

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Benzodiazepinrezeptoren abzielen.

5. Wirkmechanismus

Ro-19-8022 wirkt als Partielagonist an Benzodiazepinrezeptoren. Es bindet an diese Rezeptoren und moduliert ihre Aktivität, was zu anxiolytischen Wirkungen führt, ohne signifikante sedative oder motorische Beeinträchtigungen. Die Verbindung schützt vor Krämpfen, die durch verschiedene Agenzien induziert werden, und reduziert motorische Beeinträchtigungen, die durch Full-Agonisten wie Diazepam induziert werden .

Wirkmechanismus

Ro-19-8022 acts as a partial agonist at benzodiazepine receptors. It binds to these receptors and modulates their activity, leading to anxiolytic effects without significant sedative or motor-impairing effects. The compound protects against convulsions induced by various agents and reduces motor impairment induced by full agonists like diazepam .

Vergleich Mit ähnlichen Verbindungen

Ro-19-8022 wird mit anderen Benzodiazepinrezeptor-Agonisten wie folgenden verglichen:

Diazepam: Ein Full-Agonist mit ausgeprägteren sedativen Wirkungen.

Alprazolam: Ein weiterer Full-Agonist mit höherer Abhängigkeitserzeugung.

Flumazenil: Ein Benzodiazepinrezeptor-Antagonist, der zur Gegenwirkung der Wirkungen von Benzodiazepinen eingesetzt wird.

Ro-19-8022 ist in seinem Partielagonisten-Profil einzigartig und bietet anxiolytische Vorteile mit einem geringeren Risiko von Sedierung und Abhängigkeitserzeugung .

Eigenschaften

IUPAC Name |

10-chloro-1-[(2R)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-3-phenylbenzo[a]quinolizin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O3/c26-18-9-8-17-10-12-28-23(20(17)13-18)22(25(31)27-11-4-7-19(27)15-29)14-21(24(28)30)16-5-2-1-3-6-16/h1-3,5-6,8-10,12-14,19,29H,4,7,11,15H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHSERINKSLHDX-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=C3C4=C(C=CC(=C4)Cl)C=CN3C(=O)C(=C2)C5=CC=CC=C5)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)C2=C3C4=C(C=CC(=C4)Cl)C=CN3C(=O)C(=C2)C5=CC=CC=C5)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146611 | |

| Record name | Ro 19-8022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104604-66-2 | |

| Record name | 10-Chloro-1-[[(2R)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl]-3-phenyl-4H-benzo[a]quinolizin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104604-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 19-8022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104604662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 19-8022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-Dimethyl-1-pyrazolyl)benzoic acid [2-(4-chloro-2-nitroanilino)-2-oxoethyl] ester](/img/structure/B1229903.png)

![N-tert-butyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide](/img/structure/B1229904.png)

![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1229905.png)

![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1229906.png)

![3-(5,10-dihydrothieno[2,3-c][2]benzothiepin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1229910.png)